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molecular formula C11H15BrO B7807903 1-Bromo-2-(isopentyloxy)benzene CAS No. 54514-32-8

1-Bromo-2-(isopentyloxy)benzene

Cat. No. B7807903
M. Wt: 243.14 g/mol
InChI Key: ALTUOVIARLDENN-UHFFFAOYSA-N
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Patent
US08101625B2

Procedure details

A 500 mL of round-bottom flask was charged with 2-bromophenol (43 g, 0.25 mol), 1-bromo-3-methylbutane (41 mL, 0.325 mol), acetonitrile (200 mL) and potassium carbonate (52 g). The reaction mixture was heated to 80° C. with stirring overnight. The reaction was cooled and filtered, and washed with acetonitrile. The filtrate was concentrated in vacuo. Vacuum distillation of the residue yielded 1-bromo-2-(isopentyloxy)benzene (83-86° C., 56 g, 93% yield).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Br[CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
41 mL
Type
reactant
Smiles
BrCCC(C)C
Name
Quantity
52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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